2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3S. It is a pyrimidine derivative that contains a piperidine moiety linked via a thioether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a 2-chloropyrimidine is reacted with piperidin-3-ylmethanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It is used in chemical biology research to probe biological pathways and identify new drug targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride
- 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride
- 2-((Morpholin-4-ylmethyl)thio)pyrimidine hydrochloride
Uniqueness
2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the piperidine moiety and the presence of the thioether linkage contribute to its distinct pharmacological profile compared to other similar compounds .
Properties
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXRHKEJJCEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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